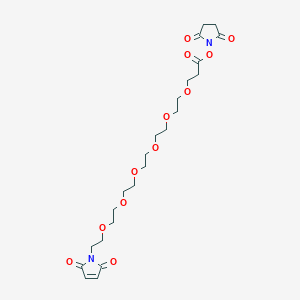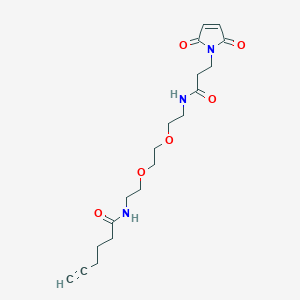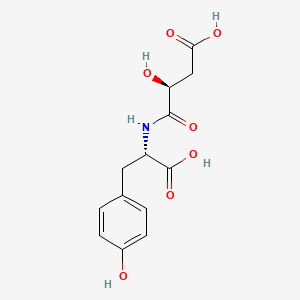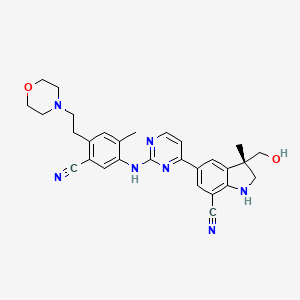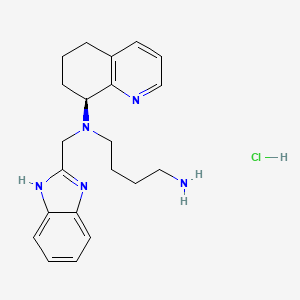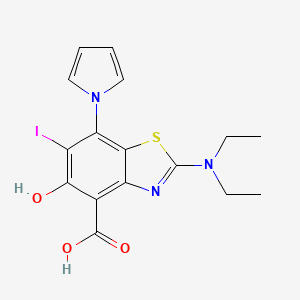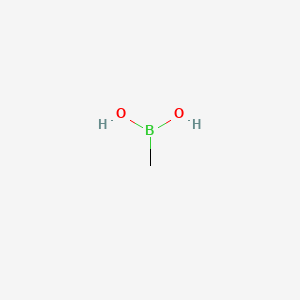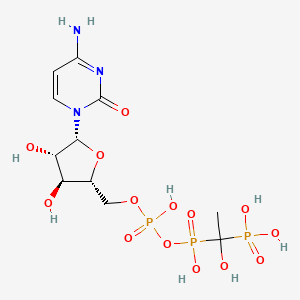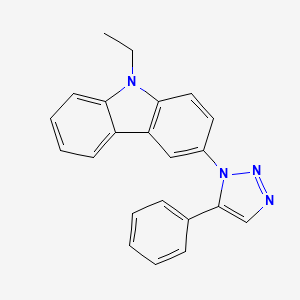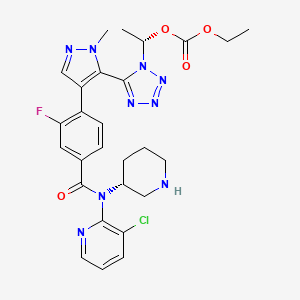
PF-06815345
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
- PF-06815345 est un inhibiteur oral puissant et actif de la proprotéine convertase subtilisine/kexine de type 9 (PCSK9).
- PCSK9 joue un rôle crucial dans la régulation des niveaux de cholestérol des lipoprotéines de basse densité (LDL-C) en favorisant la dégradation du récepteur LDL.
- En inhibant la PCSK9, le this compound contribue à maintenir les niveaux de récepteurs LDL, ce qui entraîne une diminution des niveaux de LDL-C dans le sang .
Méthodes De Préparation
- Des voies de synthèse pour le PF-06815345 ont été développées, mais les détails spécifiques sont exclusifs.
- Les méthodes de production industrielles ne sont pas largement divulguées dans la littérature.
Analyse Des Réactions Chimiques
- PF-06815345 subit probablement diverses réactions chimiques au cours de sa synthèse et de son métabolisme.
- Les réactions courantes peuvent inclure la formation d'amides, la substitution aromatique et l'estérification.
- Les réactifs et les conditions utilisés dans ces réactions sont exclusifs.
- Les principaux produits formés comprennent le this compound lui-même et ses métabolites.
Applications de la recherche scientifique
- This compound a des applications potentielles dans plusieurs domaines:
Médecine cardiovasculaire: En raison de son effet hypolipidémiant, il peut être utile dans le traitement de l'hypercholestérolémie et la réduction du risque cardiovasculaire.
Développement de médicaments: Les chercheurs explorent son rôle dans le développement de nouvelles thérapies hypolipidémiantes.
Troubles métaboliques: Étude de son impact sur le métabolisme lipidique et l'athérosclérose.
Recherche biomédicale: Étude de la biologie de la PCSK9 et de son rôle dans l'homéostasie lipidique.
Mécanisme d'action
- This compound inhibe la PCSK9 en s'y liant, empêchant ainsi son interaction avec les récepteurs LDL.
- Cela conduit à une augmentation de la disponibilité des récepteurs LDL à la surface des cellules, améliorant ainsi l'élimination du LDL-C de la circulation sanguine.
Applications De Recherche Scientifique
- PF-06815345 has potential applications in several fields:
Cardiovascular Medicine: Due to its LDL-C-lowering effect, it may be useful in treating hypercholesterolemia and reducing cardiovascular risk.
Drug Development: Researchers explore its role in developing novel lipid-lowering therapies.
Metabolic Disorders: Investigating its impact on lipid metabolism and atherosclerosis.
Biomedical Research: Studying PCSK9 biology and its role in lipid homeostasis.
Mécanisme D'action
- PF-06815345 inhibits PCSK9 by binding to it, preventing its interaction with LDL receptors.
- This leads to increased LDL receptor availability on cell surfaces, enhancing LDL-C clearance from the bloodstream.
Comparaison Avec Des Composés Similaires
- La singularité du PF-06815345 réside dans sa sélectivité pour l'inhibition de la PCSK9.
- Des composés similaires comprennent les anticorps monoclonaux ciblant la PCSK9 (par exemple, l'évolocumab, l'alirocumab).
Propriétés
Numéro CAS |
1900686-46-5 |
|---|---|
Formule moléculaire |
C27H29ClFN9O4 |
Poids moléculaire |
598.0 g/mol |
Nom IUPAC |
[(1S)-1-[5-[4-[4-[(3-chloropyridin-2-yl)-[(3R)-piperidin-3-yl]carbamoyl]-2-fluorophenyl]-2-methylpyrazol-3-yl]tetrazol-1-yl]ethyl] ethyl carbonate |
InChI |
InChI=1S/C27H29ClFN9O4/c1-4-41-27(40)42-16(2)38-25(33-34-35-38)23-20(15-32-36(23)3)19-10-9-17(13-22(19)29)26(39)37(18-7-5-11-30-14-18)24-21(28)8-6-12-31-24/h6,8-10,12-13,15-16,18,30H,4-5,7,11,14H2,1-3H3/t16-,18+/m0/s1 |
Clé InChI |
QTBYVAZRKWOIDU-FUHWJXTLSA-N |
SMILES |
O=C(O[C@H](N1N=NN=C1C2=C(C3=CC=C(C(N(C4=NC=CC=C4Cl)[C@H]5CNCCC5)=O)C=C3F)C=NN2C)C)OCC |
SMILES isomérique |
CCOC(=O)O[C@@H](C)N1C(=NN=N1)C2=C(C=NN2C)C3=C(C=C(C=C3)C(=O)N([C@@H]4CCCNC4)C5=C(C=CC=N5)Cl)F |
SMILES canonique |
CCOC(=O)OC(C)N1C(=NN=N1)C2=C(C=NN2C)C3=C(C=C(C=C3)C(=O)N(C4CCCNC4)C5=C(C=CC=N5)Cl)F |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


